molecular formula C12H17ClN2O B091273 3-(3-Chloro-2-methylphenyl)-1,1-diethylurea CAS No. 15545-55-8

3-(3-Chloro-2-methylphenyl)-1,1-diethylurea

Cat. No. B091273
CAS RN: 15545-55-8
M. Wt: 240.73 g/mol
InChI Key: GEUAOKNZZFMTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, also known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides and is known for its effectiveness in controlling grasses and broadleaf weeds.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been extensively studied for its herbicidal properties. It has been used in various scientific research applications, including:
1. Weed control: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is widely used in agriculture to control grasses and broadleaf weeds. It has been found to be effective in controlling weeds such as wild oats, black-grass, and cleavers.
2. Environmental impact: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its environmental impact. It has been found to be persistent in soil and can leach into groundwater. Studies have shown that it can have adverse effects on non-target organisms such as earthworms and beetles.
3. Biodegradation: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its biodegradation properties. It has been found to be degraded by microorganisms in soil, but the process is slow, and the metabolites produced can be persistent.

Mechanism Of Action

3-(3-Chloro-2-methylphenyl)-1,1-diethylurean acts by inhibiting the biosynthesis of amino acids in plants. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This results in the accumulation of toxic intermediates, leading to the death of the plant.

Biochemical And Physiological Effects

3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been found to have various biochemical and physiological effects on plants. It inhibits the growth of roots and shoots and reduces the chlorophyll content of leaves. It also affects the activity of enzymes involved in the biosynthesis of amino acids and proteins.

Advantages And Limitations For Lab Experiments

3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has several advantages for use in lab experiments. It is readily available, and its herbicidal properties are well-established. However, it has limitations as well. It can be toxic to non-target organisms, and its persistence in soil can affect the results of experiments involving soil microorganisms.

Future Directions

There are several future directions for research on 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean. Some of them include:
1. Bioremediation: Research can be conducted to develop methods for the bioremediation of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean-contaminated soil and water.
2. Alternative herbicides: Research can be conducted to develop alternative herbicides that are more environmentally friendly and less toxic to non-target organisms.
3. Mode of action: Further research can be conducted to understand the mode of action of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean at the molecular level.
Conclusion:
In conclusion, 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is a selective herbicide that has been extensively studied for its herbicidal properties. It acts by inhibiting the biosynthesis of amino acids in plants and has various biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations and can be toxic to non-target organisms. Future research can focus on developing alternative herbicides, understanding the mode of action at the molecular level, and developing methods for bioremediation.

Synthesis Methods

3-(3-Chloro-2-methylphenyl)-1,1-diethylurean can be synthesized by reacting 3-chloro-2-methyl aniline with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction yields 3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, which can be purified by recrystallization.

properties

CAS RN

15545-55-8

Product Name

3-(3-Chloro-2-methylphenyl)-1,1-diethylurea

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-1,1-diethylurea

InChI

InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-6-7-10(13)9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16)

InChI Key

GEUAOKNZZFMTLY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C

Canonical SMILES

CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C

synonyms

3-(3-Chloro-2-methylphenyl)-1,1-diethylurea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.